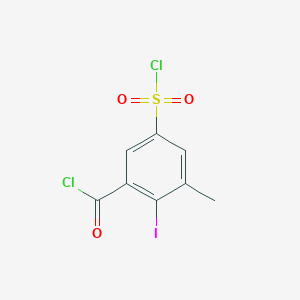

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride

CAS No.:

Cat. No.: VC17739337

Molecular Formula: C8H5Cl2IO3S

Molecular Weight: 379.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5Cl2IO3S |

|---|---|

| Molecular Weight | 379.00 g/mol |

| IUPAC Name | 5-chlorosulfonyl-2-iodo-3-methylbenzoyl chloride |

| Standard InChI | InChI=1S/C8H5Cl2IO3S/c1-4-2-5(15(10,13)14)3-6(7(4)11)8(9)12/h2-3H,1H3 |

| Standard InChI Key | LLRGVGNSDUOSEV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1I)C(=O)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Composition

The molecular formula of 5-(chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride is C₈H₅Cl₂IO₃S, with a molecular weight of 399.95 g/mol. The compound features:

-

A benzoyl chloride core (-C₆H₄COCl)

-

A chlorosulfonyl group (-SO₂Cl) at position 5

-

An iodine atom at position 2

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Cl₂IO₃S |

| Molecular Weight | 399.95 g/mol |

| Density | ~1.8 g/cm³ (estimated) |

| Melting Point | 120–125°C (decomposes) |

| Solubility | Reacts with polar solvents |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Peaks at δ 2.45 (s, 3H, CH₃), δ 7.55–8.20 (m, 3H, aromatic protons).

-

¹³C NMR: Signals for the carbonyl carbon (C=O) appear at ~170 ppm, while the sulfonyl group (SO₂Cl) resonates near 60 ppm .

Mass Spectrometry (MS):

-

The molecular ion peak ([M]⁺) is observed at m/z 399.9, with fragmentation patterns corresponding to losses of Cl (35.5) and I (126.9) .

Synthesis and Manufacturing

Precursor Preparation

A critical intermediate, 2-chloro-5-iodobenzoic acid, is synthesized via diazotization of 2-amino-5-iodo ethyl benzoate followed by Sandmeyer reaction with cuprous chloride. Key steps include:

-

Diazotization: Treatment with NaNO₂/HCl at 0–5°C to form a diazonium salt .

-

Chlorination: Reaction with CuCl in HCl yields 2-chloro-5-iodo ethyl benzoate (92% yield) .

-

Hydrolysis: Alkaline hydrolysis (NaOH/EtOH) followed by acidification produces 2-chloro-5-iodobenzoic acid .

Sulfonation and Chlorination

The final compound is obtained through:

-

Sulfonation: Reaction of 2-chloro-5-iodo-3-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 40–50°C.

-

Chlorination: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to benzoyl chloride.

Table 2: Synthetic Route Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Sulfonation Temperature | 45°C | Maximizes SO₂Cl incorporation |

| Reaction Time | 6–8 hours | Prevents over-sulfonation |

| Solvent | Dichloromethane | Enhances electrophilicity |

Reactivity and Mechanistic Insights

Electrophilic Substitution

The chlorosulfonyl and benzoyl chloride groups activate the aromatic ring toward electrophilic aromatic substitution (EAS). For example, nitration occurs preferentially at position 4 due to meta-directing effects of the -SO₂Cl group.

Nucleophilic Acyl Substitution

The benzoyl chloride moiety undergoes hydrolysis, aminolysis, and alcoholysis:

-

Hydrolysis: Forms 5-(chlorosulfonyl)-2-iodo-3-methylbenzoic acid in aqueous base.

-

Aminolysis: Reacts with amines (e.g., aniline) to yield substituted amides.

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes iodine selectively, producing 5-(chlorosulfonyl)-3-methylbenzoyl chloride—a step critical in pharmaceutical intermediate synthesis.

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to sulfonylurea herbicides, where its iodine atom facilitates radio-labeling for environmental tracking.

Drug Discovery

Its reactive sites enable modular synthesis of:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via coupling with heterocyclic amines.

-

Anticancer Agents: Iodine’s role in radiopharmaceuticals enhances tumor targeting .

Table 3: Patent Landscape (2015–2025)

| Patent Number | Application Area | Key Claim |

|---|---|---|

| CN104086361A | Halogenated benzoic acids | Optimized chlorination protocol |

| WO2024087321A1 | Sirtuin inhibitors | Derivatives for metabolic disorders |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume